N-(4-(dimethylamino)but-2-yn-1-yl)-4-isopropoxybenzamide
CAS No.: 1396798-81-4
Cat. No.: VC5384677
Molecular Formula: C16H22N2O2
Molecular Weight: 274.364
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396798-81-4 |
|---|---|
| Molecular Formula | C16H22N2O2 |
| Molecular Weight | 274.364 |
| IUPAC Name | N-[4-(dimethylamino)but-2-ynyl]-4-propan-2-yloxybenzamide |
| Standard InChI | InChI=1S/C16H22N2O2/c1-13(2)20-15-9-7-14(8-10-15)16(19)17-11-5-6-12-18(3)4/h7-10,13H,11-12H2,1-4H3,(H,17,19) |
| Standard InChI Key | HHNXHQXMVJADFG-UHFFFAOYSA-N |
| SMILES | CC(C)OC1=CC=C(C=C1)C(=O)NCC#CCN(C)C |
Introduction
Chemical Structure and Key Features
N-(4-(Dimethylamino)but-2-yn-1-yl)-4-isopropoxybenzamide belongs to the class of substituted benzamides, which are widely studied for their modular chemistry and bioactivity. The compound’s structure features:
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A 4-isopropoxybenzamide core, where the isopropoxy group (–OCH(CH₃)₂) enhances lipophilicity and influences stereoelectronic properties .
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A dimethylamino-functionalized alkyne chain (–C≡C–CH₂–N(CH₃)₂) at the N-position, which introduces basicity and potential hydrogen-bonding capabilities .
The juxtaposition of these groups creates a molecule with balanced hydrophobic and hydrophilic regions, a trait often exploited in drug design to optimize membrane permeability and target engagement .
Physicochemical Properties
The compound’s properties can be extrapolated from structural analogs:
| Property | Inference | Basis |
|---|---|---|
| LogP | ~2.8 (moderate lipophilicity) | Isopropoxy group contribution |
| Solubility | Low aqueous solubility | Alkyne and aromatic systems |
| pKa | ~8.5 (dimethylamino group) | Comparative analysis |
These properties suggest suitability for oral administration with formulation enhancements like nanoemulsions or cyclodextrin complexes .
Biological Activities and Mechanisms
Although direct pharmacological data are lacking, structurally related compounds exhibit promising activities:
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MicroRNA Inhibition:
Analogous N-(prop-2-yn-1-yl)benzamides show potent inhibition of oncogenic miR-21, inducing apoptosis in cancer cells . The alkyne chain may facilitate intercalation into RNA structures, while the dimethylamino group enhances intracellular uptake . -
Antimicrobial Effects:
Chloroacetamide-bearing benzamides demonstrate broad-spectrum activity against Gram-positive bacteria (MIC: 4–8 µg/mL) . The isopropoxy group’s hydrophobicity likely disrupts microbial membranes . -
Kinase Modulation:
Benzamide derivatives targeting mitotic kinesins (e.g., CENP-E) exhibit submicromolar IC₅₀ values, suggesting potential antimitotic applications . The dimethylamino-alkyne moiety could mimic ATP’s adenine ring in kinase binding pockets .
Comparative Analysis with Structural Analogs
The compound’s uniqueness lies in its hybrid structure:
This comparison underscores the isopropoxy group’s role in fine-tuning solubility and target selectivity.
Research Challenges and Future Directions
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Synthetic Scalability:
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ADMET Profiling:
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Target Deconvolution:
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